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Compound Name: trans-19-methyleicos-2-enoyl-CoA

Cat. No.: B15547721

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fates of trans-2-enoyl-CoA
species, a class of intermediates central to lipid metabolism. While the specific metabolism of
"trans-19-methyleicos-2-enoyl-CoA" is not extensively documented in publicly available
literature, this guide focuses on the well-established pathways that metabolize the broader
class of trans-2-enoyl-CoA molecules. Understanding these pathways is crucial for research
into metabolic disorders, drug development targeting lipid metabolism, and the study of cellular
energy homeostasis.

trans-2-enoyl-CoA is a critical intermediate at the crossroads of two major metabolic pathways:
fatty acid 3-oxidation (catabolic) and fatty acid elongation (anabolic). The direction of its
metabolic flux is dependent on the cell's energetic state and the specific enzymes present. This
guide will compare these two pathways, detail the key enzymes involved, and provide relevant
experimental protocols for their study.

Comparative Analysis of Metabolic Pathways

trans-2-enoyl-CoA can be either degraded to produce energy in the form of acetyl-CoA or
utilized as a building block for the synthesis of longer chain fatty acids. The key distinction lies
in the enzymatic reactions that follow the formation of this intermediate.
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Key Enzymes in trans-2-enoyl-CoA Metabolism

The fate of trans-2-enoyl-CoA is determined by a competing set of enzymes with distinct
substrate specificities and cellular localizations.

Enzymes of B-Oxidation

In B-oxidation, trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase. There are different
isoforms of this enzyme with varying specificities. For instance, rat liver peroxisomes contain
two multifunctional proteins (MFP-1 and MFP-2) with hydratase activity. MFP-1 is involved in
the degradation of straight-chain fatty acids, while MFP-2 appears to be involved in the
degradation of the side chain of cholesterol for bile acid synthesis[1]. These enzymes exhibit
stereospecificity, with MFP-1 producing L-3-hydroxyacyl-CoA and MFP-2 producing D-3-
hydroxyacyl-CoA[1].

Enzymes of Fatty Acid Elongation

In the fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction
of trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons[2][3]. This
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reaction is NADPH-dependent[3]. The activity of TECR is crucial for the synthesis of very-long-
chain fatty acids (VLCFAS), which have unique physiological functions[2][3].

Quantitative Enzyme Data

The following table summarizes kinetic data for a representative trans-2-enoyl-CoA reductase
from Euglena gracilis, which can utilize both NADH and NADPH. This highlights the potential
for variation in cofactor preference between organisms and cellular compartments.

Specific
Electron o
Substrate K_m (pM) K_m (pM) Activity
Donor
Reference
Crotonyl-CoA
68 NADH 109 [4]
(C4)
trans-2-
Hexenoyl-CoA 91 NADH - [4]
(Ce)
Crotonyl-CoA
- NADPH 119 [4]

(C4)

Note: The specific activity for NADH was 2-3 fold higher than for NADPH with crotonyl-CoA as
the substrate[4].

Signaling Pathways and Metabolic Regulation

The balance between (-oxidation and fatty acid elongation is tightly regulated by the energy
status of the cell. High levels of ATP and NADH would favor fatty acid elongation for energy
storage, while low energy levels (high AMP/ATP ratio) would promote -oxidation to generate
ATP.
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Caption: Metabolic fate of trans-2-enoyl-CoA.

Experimental Protocols
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The analysis of acyl-CoA species is predominantly performed using liquid chromatography-
tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of long-chain fatty
acyl-CoAs from biological tissues.

1. Sample Preparation and Extraction:
» Tissue Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.

e Solid Phase Extraction (SPE):

[¢]

Condition a C18 SPE cartridge.

[¢]

Load the tissue homogenate onto the cartridge.

[e]

Wash the cartridge to remove interfering substances.

o

Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with
ammonium hydroxide).

2. LC-MS/MS Analysis:

o Chromatographic Separation:
o Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 pm).
o Mobile Phase A: Water with 10 mM ammonium hydroxide.
o Mobile Phase B: Acetonitrile.

o Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to
elute the more hydrophobic long-chain acyl-CoAs.

e Mass Spectrometry Detection:

o lonization Mode: Positive electrospray ionization (ESI+).
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o Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring
(MRM) for quantification of specific acyl-CoAs. A neutral loss scan of 507 Da can be used
for profiling complex mixtures of acyl-CoAs[5].

o Quantification: Generate a standard curve using known concentrations of acyl-CoA
standards. The use of stable isotope-labeled internal standards is highly recommended for
accurate quantification.
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Caption: Workflow for Acyl-CoA analysis.

Conclusion

The metabolism of trans-2-enoyl-CoA is a pivotal point in lipid metabolism, directing fatty acids
towards either energy production or the synthesis of essential complex lipids. The comparative
analysis of -oxidation and fatty acid elongation pathways highlights the distinct enzymatic
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machinery, subcellular localizations, and regulatory mechanisms that govern the fate of this key
intermediate. For researchers in metabolic diseases and drug development, a thorough
understanding of these competing pathways and the analytical methods to study them is
fundamental for identifying novel therapeutic targets and diagnostic markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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